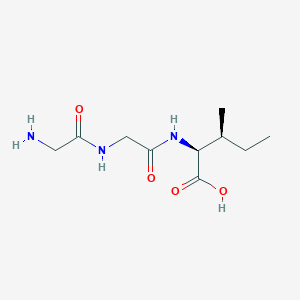

Gly-gly-ile

Vue d'ensemble

Description

“Gly-gly-ile” is a tripeptide composed of glycine, glycine, and L-isoleucine residues joined in sequence . It has a role as a metabolite .

Synthesis Analysis

The synthesis of peptides like “this compound” can be achieved through various methods. One approach involves the use of peptide synthesis, where amino acids are linked in a specific sequence . Another method involves N-terminal acylation of peptides with a Gly-His tag sequence .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H19N3O4 . The peptide-based hydrogels are ideal templates for the deposition of hydroxyapatite crystals, which can mimic the extracellular matrix .Chemical Reactions Analysis

The chemical reactions involving “this compound” can include N-terminal acylation, where functional groups are introduced . Another reaction involves peptide sequencing by Edman degradation, where one amino acid at a time is cleaved from an end of the peptide chain .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 245.28 g/mol . It is a compound with the formula C10H19N3O4 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. Nutritional and Metabolic Studies in Animals

In a study by Oliveira et al. (2014), the effects of crude glycerin (Gly) added to nursery pig diets were examined. This research focused on nutrient digestibility, metabolic status, intestinal morphology, and cytokine expression. It was found that while the addition of Gly did not significantly alter nutrient digestibility or plasma metabolites, it did increase urinary glycerol levels. This suggests that Gly influences metabolic pathways in pigs, although its impact on intestinal cell structure and cytokine expression was minimal (Oliveira et al., 2014).

2. Obesity and Metabolic Dysfunction

Research by Jiang et al. (2015) investigated glycine-β-muricholic acid (Gly-MCA) and its role in regulating metabolism in mouse models of obesity. They found that Gly-MCA, a high-affinity FXR inhibitor, improved metabolic parameters, suggesting potential applications in treating metabolic disorders (Jiang et al., 2015).

3. Amino Acid Metabolism and Insulin Action

A study by Thalacker-Mercer et al. (2014) explored the relationships between serum amino acids and insulin action. They found that glycine (Gly) had a strong positive correlation with glucose disposal rate, highlighting its significance in glucose metabolism and potential implications for dietary interventions in insulin resistance conditions (Thalacker-Mercer et al., 2014).

4. Structural and Conformational Studies

Tamburro et al. (2009) conducted experimental and theoretical studies on polytripeptides poly(Gly-Pro-Ile) and poly(Gly-Ile-Pro) to understand their conformations. They found significant differences in the conformational behaviors of these polytripeptides, which has implications for understanding the structure-function relationship in polypeptides (Tamburro et al., 2009).

5. Immune Responses and Intestinal Health

Jiang et al. (2009) investigated the effects of dietary glycyl-glutamine (Gly-Gln) on piglets, particularly focusing on growth performance and immune response. The study revealed that Gly-Gln supplementation could enhance growth and improve intestinal health, suggesting its potential application in animal nutrition (Jiang et al., 2009).

Mécanisme D'action

Target of Action

Gly-Gly-Ile is a tripeptide composed of glycine, glycine, and isoleucine For instance, a peptide with a similar structure, Gly-Tyr-Gly-Ile, was found to interact with the active-site cleft of CysK, a cysteine biosynthetic enzyme .

Mode of Action

For example, the peptide Gly-Tyr-Gly-Ile inserts its C-terminal tail into the active-site cleft of CysK to anchor the interaction . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

For instance, peptides containing Gly-Gly pairs have been found to exhibit antimicrobial activity, potentially affecting the PI3K/Akt/mTOR and NF-κB signaling pathways .

Pharmacokinetics

For instance, the peptides Gly-Pro-Hyp, Pro-Hyp, and Gly-Pro have been reported to have systemic exposure following administration of collagen hydrolysates . The individual peptide pharmacokinetics remain unknown .

Result of Action

For example, the peptide Gly-Pro-Gly-Pro-Glu-Leu has been found to exhibit antioxidant activity .

Orientations Futures

Peptides like “Gly-gly-ile” have potential applications in various fields. For instance, peptide-based hydrogels enhance hard tissue repair and regeneration compared to conventional methods . Furthermore, the development of highly selective peptide linkers using unnatural amino acids is a promising future direction .

Analyse Biochimique

Biochemical Properties

Gly-Gly-Ile plays a role in biochemical reactions as an antioxidant peptide . It interacts with various enzymes, proteins, and other biomolecules, contributing to the quenching of free radicals and the inhibition of lipid peroxidation . The nature of these interactions involves the peptide’s ability to donate hydrogen and act as a metal-ion chelator .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its antioxidant activity. It influences cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its antioxidant properties. It binds to free radicals, effectively neutralizing them and preventing them from causing cellular damage . This can result in changes in gene expression related to oxidative stress responses .

Metabolic Pathways

This compound may be involved in various metabolic pathways due to its interactions with enzymes and cofactors. Its antioxidant activity could potentially influence metabolic flux or metabolite levels by mitigating oxidative stress .

Propriétés

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPXVJIDADUOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400408 | |

| Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69242-40-6 | |

| Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

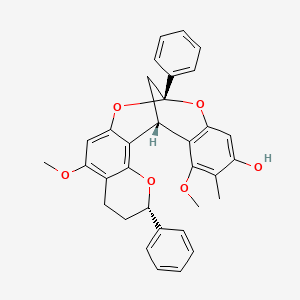

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)

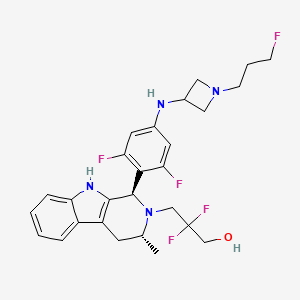

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

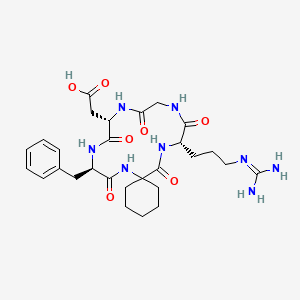

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)